1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone is a chemical compound known for its unique structure and properties It features a benzodioxole ring fused with a trifluoroethanone moiety, making it an interesting subject for various scientific studies
Mechanism of Action
Target of Action
Related compounds such as 1-benzo[1,3]dioxol-5-yl-indoles have been shown to exhibit anticancer activity against various cancer cell lines . The primary target of these compounds is often tubulin, a protein that forms microtubules .
Mode of Action
This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Compounds that target tubulin often affect the mitotic process, leading to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the acylation reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.
Scientific Research Applications
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of cancer and neurological disorders.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Material Science: It is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(1,3-benzodioxol-5-yl)-2-bromoethanone and 1-(1,3-benzodioxol-5-yl)-2-propanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the trifluoroethanone group in 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone imparts unique electronic properties, making it distinct from other benzodioxole derivatives.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNSHHKYLVOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445736 | |
Record name | 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102124-73-2 | |
Record name | 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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